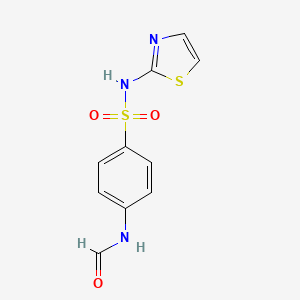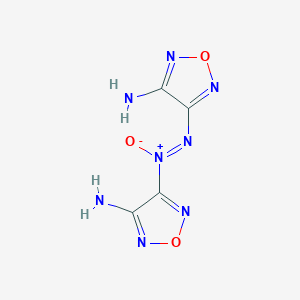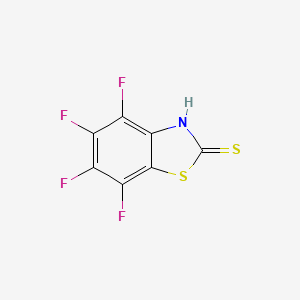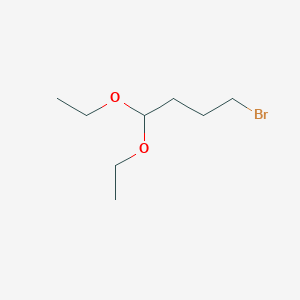
2-Benzoxazolamine, 5-chloro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-phenylbenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a chlorinated benzoic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of 5-Chloro-N-phenylbenzo[d]oxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-phenylbenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-N-phenylbenzo[d]oxazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science: It is employed in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and phenyl group in the structure can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-methylbenzo[d]oxazol-2-amine
- 2-Aminobenzo[d]oxazole
- 5-Chlorobenzo[d]oxazol-2-amine
Uniqueness
5-Chloro-N-phenylbenzo[d]oxazol-2-amine is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
79558-94-4 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
5-chloro-N-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-7-12-11(8-9)16-13(17-12)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
YWNAVPSABPGECL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


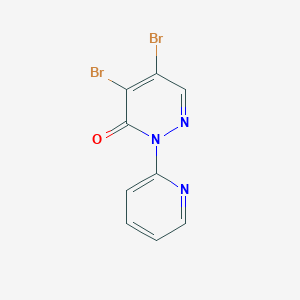
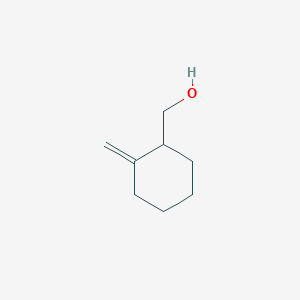

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)
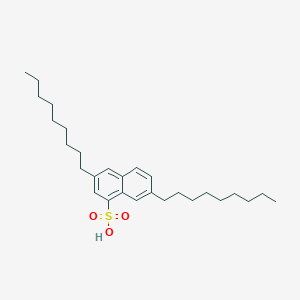

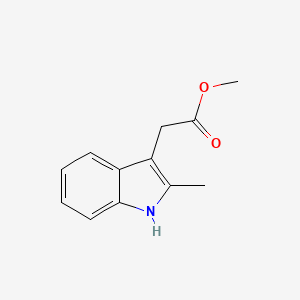
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
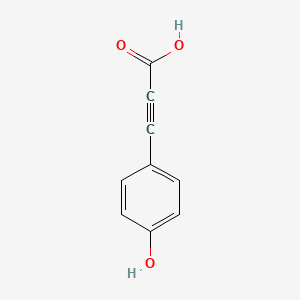
![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)
